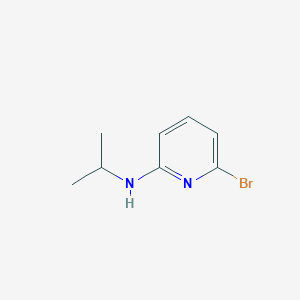
6-Bromo-2-isopropylaminopyridine
Overview
Description
6-Bromo-2-isopropylaminopyridine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . It is characterized by the presence of a bromine atom at the 6th position and an isopropylamino group at the 2nd position on a pyridine ring . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Mode of Action
The specific mode of action of this compound is currently unknown. The presence of the electronegative bromine atom can create a slight positive charge on the neighboring carbon atom in the ring, affecting the electronic properties of the molecule. The isopropylamine group introduces a basic amine functionality, potentially allowing the molecule to participate in hydrogen bonding and act as a nucleophile in reactions.
Result of Action
Research suggests that this compound possesses activity against certain bacterial and fungal strains.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-isopropylaminopyridine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in pyridine metabolism, potentially inhibiting or modifying their activity . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to changes in their catalytic efficiency and substrate specificity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival rates. Additionally, this compound can affect metabolic pathways by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in conformational changes in the target biomolecules, affecting their activity and interactions with other molecules. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range lead to diminished or harmful outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the levels of metabolites and the overall metabolic flux within cells. For example, this compound may inhibit certain enzymes in the pyridine metabolism pathway, leading to an accumulation of specific metabolites and a shift in metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport mechanisms ensure that this compound reaches its target sites within cells, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isopropylaminopyridine typically involves the bromination of 2-isopropylaminopyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-isopropylaminopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
6-Bromo-2-isopropylaminopyridine has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-isopropylaminopyridine: Similar structure but with the bromine and isopropylamino groups swapped.
6-Chloro-2-isopropylaminopyridine: Similar structure with a chlorine atom instead of bromine.
6-Bromo-2-methylaminopyridine: Similar structure with a methylamino group instead of isopropylamino.
Uniqueness
6-Bromo-2-isopropylaminopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the isopropylamino group at the 2nd position allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZACLMVHJVRFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603913 | |
| Record name | 6-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89026-81-3 | |
| Record name | 6-Bromo-N-(1-methylethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89026-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


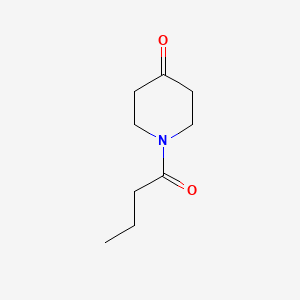
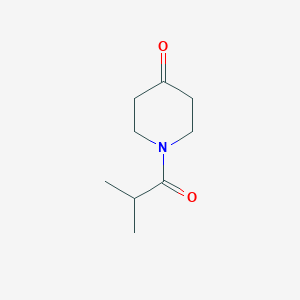


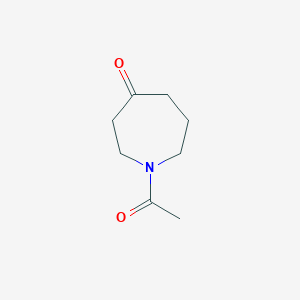
acetic acid](/img/structure/B1287605.png)
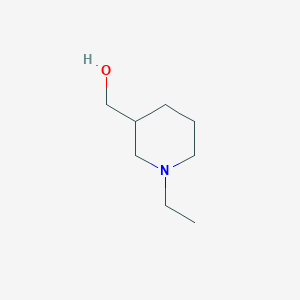
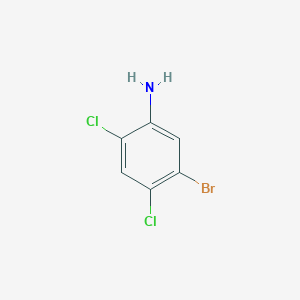
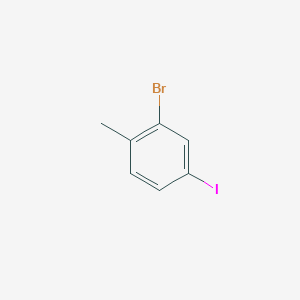
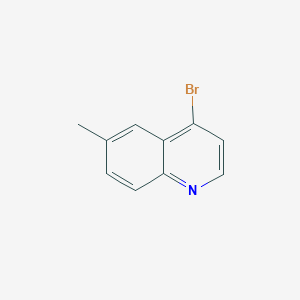
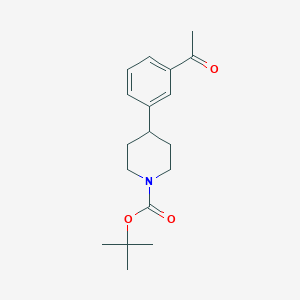

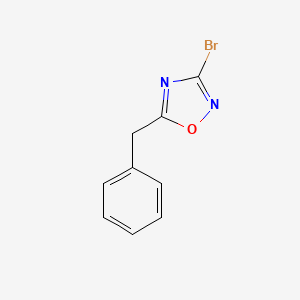
![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
